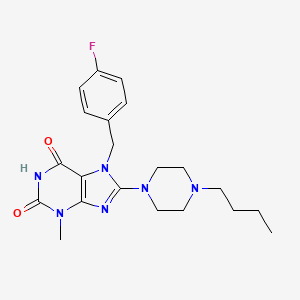
8-(4-butylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-butylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as FLB-457, is a novel dopamine D2 receptor antagonist that has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
FLB-457 exerts its pharmacological effects by blocking the binding of dopamine to its receptor, thereby reducing the dopaminergic transmission in the brain. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone. However, FLB-457 has a higher affinity for the dopamine D2 receptor and a lower affinity for other receptors, such as the serotonin 5-HT2A receptor, which may contribute to its superior efficacy and tolerability.
Biochemical and Physiological Effects:
FLB-457 has been shown to modulate several biochemical and physiological processes in the brain, including the regulation of dopamine release, the modulation of glutamate and GABA neurotransmission, and the activation of neurotrophic factors. These effects may contribute to the therapeutic efficacy of FLB-457 in the treatment of schizophrenia and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FLB-457 is its high selectivity for the dopamine D2 receptor, which allows for a more targeted pharmacological intervention. However, FLB-457 also has some limitations in lab experiments, such as its poor solubility in water and its susceptibility to degradation under acidic conditions. These factors may affect the accuracy and reproducibility of the experimental results.
Direcciones Futuras
For research may include the development of novel formulations and delivery methods, the investigation of the long-term safety and efficacy of FLB-457, and the exploration of its potential applications in other neurological and psychiatric disorders.
Métodos De Síntesis
FLB-457 can be synthesized through a multi-step process involving the coupling of 4-fluorobenzylamine with 8-chlorotheophylline, followed by N-alkylation with 1-butylpiperazine and subsequent N-methylation with formaldehyde and formic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
FLB-457 has been primarily studied for its potential application in the treatment of schizophrenia, a severe mental disorder characterized by delusions, hallucinations, and disordered thinking. FLB-457 acts as a selective dopamine D2 receptor antagonist, which is believed to be a key factor in the pathophysiology of schizophrenia. Several preclinical and clinical studies have demonstrated the efficacy of FLB-457 in reducing positive symptoms of schizophrenia, such as hallucinations and delusions.
Propiedades
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECOMTYMVVIMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-butylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

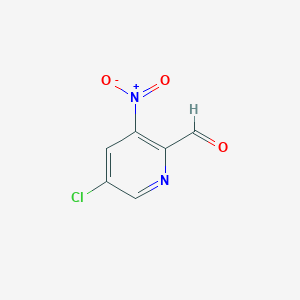
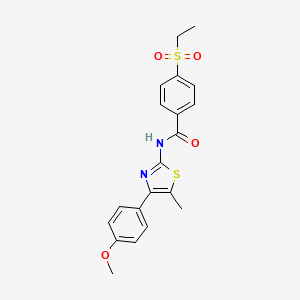
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
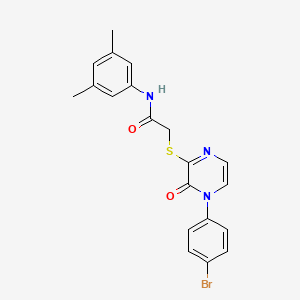
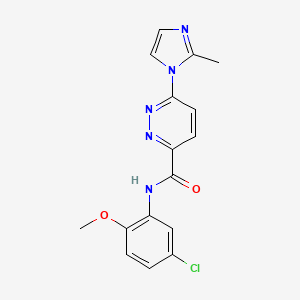
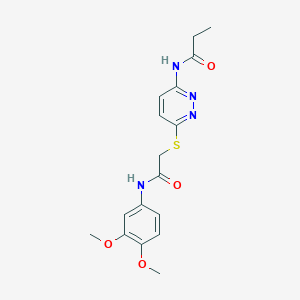
![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)
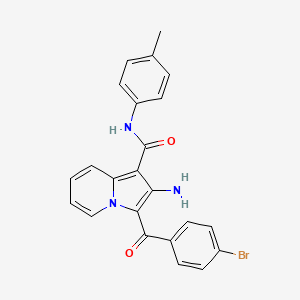

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)
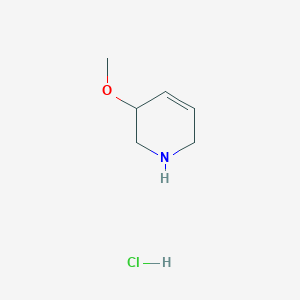

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)
